molecular formula C21H23NO3 B12568047 3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol CAS No. 585569-21-7

3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol

Cat. No.: B12568047
CAS No.: 585569-21-7
M. Wt: 337.4 g/mol
InChI Key: YBKCQXZKHHBVIF-UHFFFAOYSA-N
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Description

3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol is an organic compound that belongs to the class of alcohols and phenols It features a complex structure with an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-2-phenyl-1,3-oxazole with an appropriate phenol derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenyl-2-propanol: Another alcohol with a similar structure but different functional groups.

    Benzenemethanol: A simpler alcohol with a phenyl group.

    Methyl 3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-5-isoxazolecarboxylate: A related compound with an isoxazole ring.

Uniqueness

3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

585569-21-7

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

3-[3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propan-1-ol

InChI

InChI=1S/C21H23NO3/c1-16-20(22-21(25-16)18-9-3-2-4-10-18)12-14-24-19-11-5-7-17(15-19)8-6-13-23/h2-5,7,9-11,15,23H,6,8,12-14H2,1H3

InChI Key

YBKCQXZKHHBVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=CC(=C3)CCCO

Origin of Product

United States

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